2,4-Dichloromesitylene
Overview
Description
2,4-Dichloromesitylene is a biochemical used for proteomics research . It has a molecular formula of C9H10Cl2 and a molecular weight of 189.08 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloromesitylene consists of a mesitylene core (a derivative of benzene) with two chlorine atoms attached at the 2nd and 4th positions .Physical And Chemical Properties Analysis
2,4-Dichloromesitylene has low solubility, making it a good candidate for crystal engineering research to improve its solubility .Scientific Research Applications
1. Environmental and Toxicological Studies
2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dichloromesitylene, has been extensively studied in environmental and toxicological research. A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) highlighted the global trends and gaps in studies on 2,4-D herbicide toxicity. The review focused on its use in agriculture and urban activities, and the associated risks of environmental contamination. The research trends were found to be focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Chemical Synthesis and Characterization
The synthesis and characterization of polychloromethyl aromatic compounds, including 2,4,6-trichloromethylmesitylene (a variant of 2,4-Dichloromesitylene), were explored in a study by Shao Zhi (2012). This research involved the chloromethylation reaction of various aromatic compounds and provided insights into the structural properties of these compounds through IR, 1H NMR, and 13C NMR techniques (Shao Zhi, 2012).
3. Quantum Studies
Research on quasi-free quantum-rotor behavior in molecules like dibromo- and dichloromesitylenes was conducted by Meinnel et al. (1995). This study focused on the tunneling splittings in these compounds, offering valuable information for understanding the quantum properties of such chlorinated aromatic compounds (Meinnel et al., 1995).
4. Photocatalysis in Environmental Remediation
The application of photocatalysis in environmental remediation, particularly for the degradation of 2,4-Dichlorophenoxyacetic acid, was explored by Lemus et al. (2008). The study highlighted the use of nanocrystalline cryptomelane composite catalysts in the photodegradation of 2,4-D, emphasizing its role in wastewater treatment and pollution control (Lemus et al., 2008).
5. Biodegradation in Soil and Groundwater
The biodegradation of dichloroethylenes, including compounds structurally similar to 2,4-Dichloromesitylene, was investigated in a study by Klier, West, and Donberg (1999). This research provided insights into the natural degradation processes of such compounds in soil and groundwater environments (Klier, West, & Donberg, 1999).
properties
IUPAC Name |
2,4-dichloro-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYVPBZIPOXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395197 | |
Record name | 2,4-DICHLOROMESITYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloromesitylene | |
CAS RN |
57386-83-1 | |
Record name | 2,4-DICHLOROMESITYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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